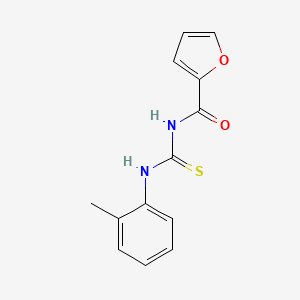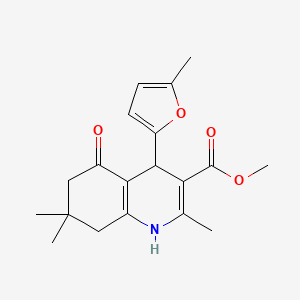![molecular formula C15H21NO4 B4951354 [1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]methanol](/img/structure/B4951354.png)
[1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]methanol: is a complex organic compound that features a piperidine ring substituted with a methanol group and a benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]methanol typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Piperidine Ring Formation: The piperidine ring is synthesized through a Mannich reaction involving formaldehyde, an amine, and a ketone.
Final Coupling: The benzodioxole and piperidine intermediates are coupled using a reductive amination reaction, typically employing sodium cyanoborohydride as the reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzodioxole moiety can undergo hydrogenation to form a dihydrobenzodioxole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dihydrobenzodioxole derivative.
Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, it is studied for its potential effects on various biological pathways and its interactions with enzymes and receptors.
Medicine
Medicinally, it is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry
In the industrial sector, it may be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of [1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety is known to interact with various biological targets, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[7-Methoxy-1,3-benzodioxol-5-yl)methanol: Shares the benzodioxole moiety but lacks the piperidine ring.
[3-[(3-chlorophenyl)methyl]-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl]methanol: Contains a similar structure with an additional chlorophenyl group.
Uniqueness
The unique combination of the benzodioxole moiety and the piperidine ring in [1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]methanol provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
[1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-18-13-5-12(6-14-15(13)20-10-19-14)8-16-4-2-3-11(7-16)9-17/h5-6,11,17H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPGSBSFLHUJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4951282.png)
![4-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B4951286.png)

![N'-[2-(2-bromo-4-methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B4951301.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B4951307.png)
![2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B4951308.png)
![N-(3-methoxyphenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide](/img/structure/B4951332.png)
![N-(2-pyridinylmethyl)-4-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4951337.png)
![methyl [6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B4951345.png)

![2-(5-methyl-2-propan-2-ylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B4951366.png)

![2,6-Diethylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4951372.png)
